

# Interference issues in the quantification of Carbamazepine impurities

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide*

Cat. No.: *B195695*

[Get Quote](#)

## Technical Support Center: Carbamazepine Impurity Analysis

Welcome to the technical support center for the analysis of Carbamazepine and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with interference during quantitative analysis. Here, we provide in-depth, experience-based answers to common problems, structured to help you diagnose, troubleshoot, and resolve issues efficiently.

## Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges in Carbamazepine impurity analysis.

### Q1: What are the official and process-related impurities of Carbamazepine I should be aware of?

A: Carbamazepine impurities can originate from the synthesis process, degradation, or storage. [1][2] Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list specific impurities that must be controlled.[3][4] Understanding these structures is the first step in developing a specific analytical method.

Table 1: Common Impurities of Carbamazepine

| Impurity Name                                              | Common Abbreviation | Source / Type                   | Pharmacopeial Reference      |
|------------------------------------------------------------|---------------------|---------------------------------|------------------------------|
| Iminostilbene                                              | IST                 | Synthesis Precursor / Degradant | USP, BP[3][5]                |
| Iminodibenzyl                                              | IMD                 | Synthesis-Related               | USP, BP[3][5]                |
| 10,11-Dihydrocarbamazepine                                 | CBZ-D               | Related Substance               | EP Impurity A, USP RC A[6]   |
| 9-Methylacridine                                           | -                   | Synthesis-Related               | USP Impurity B[3]            |
| 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonitrile | -                   | Synthesis-Related               | -[2]                         |
| Oxcarbazepine                                              | OX                  | Structurally Related Drug       | Potential Interference[3][5] |

| Carbamazepine-10,11-epoxide | CBZ-E | Active Metabolite | Bioanalysis Interference[7] |

## Q2: Why is "specificity" a critical validation parameter for my impurity method?

A: Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[8] According to ICH Q2(R1) guidelines, for an impurity method, specificity is paramount because a lack of it can lead to co-elution, where an interfering peak merges with an impurity peak.[9] This can cause you to either over- or under-quantify the impurity, leading to incorrect conclusions about the quality and safety of the drug substance or product.[8][10] An investigation of specificity is required during method validation to ensure accurate quantification.[9]

## Q3: What are the most common sources of interference in Carbamazepine analysis?

A: Interference can arise from several sources:

- Co-eluting Impurities: Due to their structural similarities, process-related impurities like Iminostilbene and Iminodibenzyl can be difficult to separate from Carbamazepine and each other.[3][5]
- Matrix Effects: In bioanalytical studies (plasma, serum), endogenous components can suppress or enhance the analyte signal in mass spectrometry, a phenomenon known as matrix effect.[7][11][12] In formulations, excipients like parabens or preservatives can also co-elute and interfere.[5]
- Degradation Products: Carbamazepine can degrade under stress conditions (heat, light, acid, base) to form products that may interfere with the quantification of other impurities.[13][14][15]
- System Contamination: Ghost peaks can arise from sample carryover, contaminated mobile phases, or leaching from system components.

## Section 2: Troubleshooting Guide: Resolving Peak Interference

This guide provides a systematic approach to resolving common chromatographic problems in a question-and-answer format.

### Problem 1: Poor Resolution & Co-eluting Peaks

Q: My impurity peak is not baseline-resolved from the main Carbamazepine peak (or another impurity). How can I improve the separation?

A: Poor resolution is a classic selectivity issue. The goal is to manipulate the chromatography to increase the differential migration of the co-eluting species. This requires a systematic approach to method optimization.

**Causality:** Resolution is a function of column efficiency, selectivity, and retention factor. The most impactful changes typically involve altering the method's selectivity, which is primarily influenced by the mobile phase composition and the column's stationary phase chemistry.

**Troubleshooting Workflow:**

**Step-by-Step Protocol for Improving Resolution:**

- **Analyze the Current Method:** Note the resolution value between the critical pair of peaks. The USP often requires a resolution (Rs) of not less than 1.7.[16]
- **Mobile Phase Optimization (Highest Impact):**
  - **Adjust Organic Solvent Ratio:** Make small, systematic changes to the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. This alters the retention factor of the analytes and is often the quickest way to improve separation.
  - **Change Organic Solvent:** If adjusting the ratio is insufficient, switch the organic solvent entirely (e.g., from methanol to acetonitrile or vice-versa). These solvents have different selectivities and can significantly alter elution order.[17]
  - **Modify Mobile Phase Additives:** The USP method for Carbamazepine impurities uses formic acid and triethylamine.[16] Small adjustments to the concentration of these additives can alter peak shape and selectivity, especially for ionizable impurities.
- **Stationary Phase Optimization:**
  - **Switch Column Chemistry:** If mobile phase changes fail, the interaction between your analytes and the stationary phase is not selective enough. The official USP method uses a Cyano (CN) column.[16][18] If you are using a standard C18 column, switching to a CN or Phenyl-Hexyl phase can provide a different selectivity and resolve the critical pair.
- **Temperature and Flow Rate Adjustments (Fine-Tuning):**
  - **Lower the Flow Rate:** Reducing the flow rate can increase column efficiency and improve resolution, though it will increase run time.[19]

- Increase the Temperature: Elevating the column temperature (e.g., from 25°C to 35°C) reduces mobile phase viscosity, which can improve efficiency. It can also subtly change selectivity.[20]

## Problem 2: Matrix Effects & Excipient Interference

Q: I'm analyzing Carbamazepine in human plasma using LC-MS/MS and see low recovery and high variability. How do I confirm and mitigate matrix effects?

A: This is a classic challenge in bioanalysis. Matrix effects occur when co-eluting endogenous components from the biological matrix (like phospholipids or salts) affect the ionization efficiency of the analyte and internal standard in the mass spectrometer's source.[7][11] This leads to ion suppression (most common) or enhancement, causing inaccurate and imprecise results.[12]

Step-by-Step Protocol for Evaluating and Mitigating Matrix Effects:

- Confirmation of Matrix Effect (Post-Extraction Spike Method):
  - Prepare Three Sets of Samples:
    - Set A: Analyte spiked in a clean solvent (e.g., mobile phase).
    - Set B: Blank plasma extract (processed via your sample preparation method) spiked with the analyte at the same concentration as Set A.
    - Set C: A neat plasma sample containing the analyte.
  - Calculate Matrix Factor (MF):
    - $MF = (\text{Peak Area in Set B}) / (\text{Peak Area in Set A})$
    - An  $MF < 1$  indicates ion suppression.
    - An  $MF > 1$  indicates ion enhancement.
    - An  $MF = 1$  indicates no matrix effect.[11]

- Mitigation Strategies:
  - Improve Sample Preparation: The goal is to remove interfering endogenous components before injection.
  - Protein Precipitation (PPT): Simple and fast (e.g., adding cold acetonitrile or methanol to plasma), but often results in "dirtier" extracts.[21]
  - Liquid-Liquid Extraction (LLE): More selective than PPT, involves extracting the analyte into an immiscible organic solvent.
  - Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts. Using a cartridge like an Oasis HLB can effectively remove salts and phospholipids.[7][11][22] This is often the most effective solution for significant matrix effects.
- Chromatographic Separation: Modify your gradient to better separate the analyte from the region where matrix components elute (often early in the run). A high-organic wash step can also help clean the column between injections.[21]
- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like Carbamazepine-D2N15 will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively canceling out the matrix effect and ensuring accurate quantification.[21][22]

Q: My method for a Carbamazepine oral suspension shows an interfering peak from a placebo formulation. What should I do?

A: Excipients in formulations, such as preservatives (methylparaben, propylparaben) or sweeteners, can absorb UV light and co-elute with your impurities.[5]

Troubleshooting Steps:

- Identify the Interferent: Analyze a placebo formulation containing all excipients except Carbamazepine. This will confirm which peak corresponds to the excipient.
- Optimize Chromatographic Selectivity: Apply the same principles as in "Problem 1." Adjusting the mobile phase composition (especially the organic ratio) or switching to a column with a

different stationary phase is often sufficient to resolve the excipient peak from the impurities of interest.[\[5\]](#)

- Utilize a More Selective Detector: If UV interference is unavoidable, switching to a more selective detector like a mass spectrometer (LC-MS) can eliminate the issue, as it can monitor for the specific mass-to-charge ratio (m/z) of your impurities, ignoring the excipient.[\[23\]](#)

## Problem 3: Ghost Peaks and Baseline Instability

Q: I see unexpected "ghost" peaks in my chromatograms, sometimes even when I inject a blank solvent. What are they and how do I get rid of them?

A: Ghost peaks are spurious peaks that are not related to the sample being injected. They are typically caused by contamination somewhere in the system or by carryover from a previous, more concentrated sample.

Causality: The appearance of ghost peaks indicates that an unwanted compound is being introduced onto the column and eluting during the run. The key is to systematically isolate the source of this contamination.

Systematic Workflow for Diagnosing Ghost Peaks:

Protocol for Elimination of Ghost Peaks:

- Check for Carryover: Inject a blank solvent (e.g., mobile phase) immediately after a high-concentration standard. If the ghost peak appears, it's likely carryover.
  - Solution: Improve the needle wash protocol in your autosampler. Use a wash solvent that is stronger than your mobile phase (e.g., 100% acetonitrile if your mobile phase is 50% acetonitrile) to ensure the entire sample path is cleaned between injections.
- Check Mobile Phase: Prepare a fresh batch of mobile phase using high-purity HPLC-grade solvents and water. Filter all aqueous components. If the ghost peak disappears, your old mobile phase was contaminated.
  - Pro Tip: Water is a common source of contamination and can grow bacteria over time, which can lead to ghost peaks. Always use freshly prepared aqueous buffers.

- Systematically Flush the HPLC: If the above steps fail, a component of the HPLC system is likely contaminated.
  - Disconnect the column and flush the entire system (pump, injector, tubing) with a strong solvent like isopropanol.[20]
  - If the problem persists, the contamination may be strongly adsorbed on the guard column or the head of the analytical column. Replace the guard column and try back-flushing the analytical column (disconnect it from the detector first).[24]

## Section 3: Authoritative Protocols & Methodologies

Adherence to established and validated methods is crucial for regulatory compliance and data integrity. Below are outlines of key protocols.

### Protocol 1: HPLC Quantification of Carbamazepine Impurities (Based on USP-38 Monograph)

This method is designed for specificity and is suitable for quantifying known impurities like Carbamazepine Related Compound A (10,11-Dihydrocarbamazepine).[16][18]

- Chromatographic System:
  - Instrument: HPLC or UHPLC system with UV detector.
  - Column: A 4.6-mm × 25-cm column containing a 5-µm packing of L10 (Cyano phase). A Hypersil Gold CN is a suitable example.[16]
  - Column Temperature: 25°C.
  - Flow Rate: 1.5 mL/min.
  - Detection Wavelength: 230 nm.
  - Injection Volume: 20 µL.
- Reagents and Solutions:

- Mobile Phase: Prepare a filtered and degassed mixture of Methanol, Tetrahydrofuran, and Water (12:3:85). Add 0.22 mL of formic acid and 0.5 mL of triethylamine per liter of the mixture.[16]
- Diluent: A mixture of Methanol and Water (50:50).
- Standard Solution: Prepare a solution containing a known concentration (e.g., 0.001 mg/mL) of USP Carbamazepine RS and relevant impurity reference standards in the Diluent.
- Sample Solution: Prepare a solution of the Carbamazepine sample to be tested in the Diluent at a suitable concentration.

- System Suitability:
  - Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.[8]
  - Procedure: Prepare a system suitability solution containing Carbamazepine and a critical impurity (e.g., Impurity A).
  - Acceptance Criteria: The resolution between Carbamazepine and the impurity must be not less than 1.7.[16] The relative standard deviation (RSD) for replicate injections of the standard solution should be  $\leq 2.0\%$ .
- Analysis:
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
  - Perform replicate injections of the standard solution to verify system suitability.
  - Inject the sample solution.
  - Identify the impurity peaks based on their retention times relative to the standards.
  - Calculate the percentage of each impurity in the sample using the peak responses and the concentration of the standards. The USP specifies limits of not more than 0.2% for any individual impurity and not more than 0.5% for total impurities.[4]

## Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a robust method for cleaning up plasma samples to minimize matrix effects prior to LC-MS/MS analysis.[\[11\]](#)[\[22\]](#)

- Materials:
  - SPE Cartridge: Reversed-phase cartridge (e.g., Waters Oasis HLB).
  - Reagents: Methanol (HPLC grade), High-purity water, Plasma sample, Internal Standard (IS) solution.
- Procedure:
  - Sample Pre-treatment: Thaw plasma samples. Spike with a known concentration of internal standard (e.g., Carbamazepine-D2N15).[\[22\]](#)
  - Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to go dry.
  - Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.
  - Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
  - Elution: Elute the analyte (Carbamazepine) and internal standard from the cartridge using 1 mL of a strong solvent (e.g., methanol or acetonitrile).
  - Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase. The sample is now ready for injection into the LC-MS/MS system.

## Section 4: References

- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [10](#)

- BOC Sciences. (n.d.). Carbamazepine and Impurities. [1](#)
- Jain, R., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. *Journal of Pharmaceutical and Biomedical Analysis*, 106, 125-141. --INVALID-LINK--
- ResearchGate. (n.d.). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. --INVALID-LINK--
- Džodić, P., et al. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. *Journal of AOAC International*, 93(4), 1101-1108. --INVALID-LINK--
- ICH. (2023). Validation of Analytical Procedures Q2(R2). --INVALID-LINK--
- International Journal of Current Science Research and Review. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. --INVALID-LINK--
- Daicel Pharma Standards. (n.d.). Carbamazepine Impurities Manufacturers & Suppliers. --INVALID-LINK--
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. --INVALID-LINK--
- Thermo Fisher Scientific. (n.d.). Impurities test for Carbamazepine (USP-38 method). --INVALID-LINK--
- Miao, X. S., et al. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography–Electrospray Tandem Mass Spectrometry. *Analytical Chemistry*, 75(21), 5871-5878. --INVALID-LINK--
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. --INVALID-LINK--
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). --INVALID-LINK--

- IJNRD. (2024). Novel Analytical Method Development and Validation of Carbamazepine Bulk drug and Pharmaceutical Dosage Form: Review. --INVALID-LINK--
- ResearchGate. (2015). Quantitative-bioanalytical-and-analytical-method-development-of-dibenzazepine-derivative-carbamazepine-A-review.pdf. --INVALID-LINK--
- USP-NF. (2019). Carbamazepine Extended-Release Tablets. --INVALID-LINK--
- USP29-NF24. (n.d.). USP Monographs: Carbamazepine. --INVALID-LINK--
- Scribd. (n.d.). Carbamazepine USP Monograph. --INVALID-LINK--
- Shi, M., et al. (2022). Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects. *Journal of Pharmaceutical and Biomedical Analysis*, 214, 114751. --INVALID-LINK--
- Thermo Fisher Scientific AppsLab. (2015). USP 38 monograph: impurity determination of carbamazepine using a cyano HPLC column. --INVALID-LINK--
- Omchemlabs. (n.d.). Carbamazepine Impurities. --INVALID-LINK--
- Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2023). *Pharmaceutical Chemistry Journal*. --INVALID-LINK--
- Al-Deeb, O. A., et al. (2014). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. *Saudi Pharmaceutical Journal*, 22(5), 465-471. --INVALID-LINK--
- Zhang, M., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. *Molecules*, 27(19), 6289. --INVALID-LINK--
- Meyyanathan, S.N., & Adhikari, P. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. *Journal of Chromatographic Science*. --INVALID-LINK--
- ResearchGate. (n.d.). Pharmacopoeial impurities in carbamazepine. --INVALID-LINK--

- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. --INVALID-LINK--
- Google Patents. (n.d.). CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography. --INVALID-LINK--
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
- ResearchGate. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography–Electrospray Tandem Mass Spectrometry. --INVALID-LINK--
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
- Vaiano, V., et al. (2020). Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO<sub>2</sub> Meshes: Transformation Products and Reaction Pathways. *Catalysts*, 10(2), 196. --INVALID-LINK--
- Attia, K. A. M., et al. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. *RSC Advances*, 11(15), 8909-8921. --INVALID-LINK--
- Bose, S., et al. (2023). Process induced degradation of carbamazepine during hot melt extrusion. *British Journal of Pharmacy*, 8(2). --INVALID-LINK--
- YMC. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
- Semantic Scholar. (n.d.). Analysis of Carbamazepine, Oxcarbazepine, Their Impurities, and Non-Labeled Interfering Substances by Stability-indicating UPLC/MS/MS Method: Studying the Method's Greenness Profile. --INVALID-LINK--
- Phenomenex. (n.d.). Troubleshooting Guide. --INVALID-LINK--
- ResearchGate. (2023). Process induced degradation of carbamazepine during hot melt extrusion. --INVALID-LINK--

- De la Cruz, N., et al. (2019). Carbamazepine Degradation Mediated by Light in the Presence of Humic Substances-Coated Magnetite Nanoparticles. *Nanomaterials*, 9(10), 1381. --  
INVALID-LINK--
- Impact Journals. (n.d.). METHOD FOR OPTIMIZING HPLC FOR SEPARATING CARBAMAZEPINE AND IT'S IMPURITIES. --INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. Carbamazepine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [[daicelpharmastandards.com](http://daicelpharmastandards.com)]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [pharmacopeia.cn](http://pharmacopeia.cn) [pharmacopeia.cn]
- 5. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. [omchemlabs.in](http://omchemlabs.in) [omchemlabs.in]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [[amsbiopharma.com](http://amsbiopharma.com)]
- 9. [database.ich.org](http://database.ich.org) [database.ich.org]
- 10. [altabrisagroup.com](http://altabrisagroup.com) [altabrisagroup.com]
- 11. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. [mdpi.com](http://mdpi.com) [mdpi.com]

- 14. Making sure you're not a bot! [bjpharm.org.uk]
- 15. Carbamazepine Degradation Mediated by Light in the Presence of Humic Substances-Coated Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. oaji.net [oaji.net]
- 18. USP 38 monograph: impurity determination of carbamazepine using a cyano HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. mdpi.com [mdpi.com]
- 22. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of Carbamazepine, Oxcarbazepine, Their Impurities, and Non-Labeled Interfering Substances by Stability-indicating UPLC/MS/MS Method: Studying the Method's Greenness Profile | Semantic Scholar [semanticscholar.org]
- 24. phenomenex.com [phenomenex.com]
- To cite this document: BenchChem. [Interference issues in the quantification of Carbamazepine impurities]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195695#interference-issues-in-the-quantification-of-carbamazepine-impurities]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)